molecular formula C9H11BrN2O B027745 Isopropyl 5-bromonicotinamide CAS No. 104290-45-1

Isopropyl 5-bromonicotinamide

Cat. No. B027745
M. Wt: 243.1 g/mol
InChI Key: IONIYOWDLSXKNQ-UHFFFAOYSA-N
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Description

Isopropyl 5-bromonicotinamide is a compound that has been studied within the context of its synthesis, molecular structure, and various chemical properties. Although direct studies on Isopropyl 5-bromonicotinamide specifically are limited, insights can be drawn from research on related bromonicotinamide derivatives and nicotinic acid analogs, which have been explored for their potential in various applications, including their anticoccidial activity, molecular docking analyses, and synthesis methodologies.

Synthesis Analysis

The synthesis of related compounds, such as 5-nitronicotinamide analogs, involves the treatment of 5-bromonicotinoyl chloride with ammonia and subsequent oxidation processes. This methodology provides a foundation for understanding the synthesis routes that could be applied to Isopropyl 5-bromonicotinamide (Morisawa et al., 1977). Additionally, directed lithiation techniques have been utilized for the synthesis of halo derivatives of pyridinecarboxylic acids, indicating potential pathways for modifying the bromonicotinamide core (Lazaar et al., 2002).

Molecular Structure Analysis

The structural determination of cyclic adducts formed from bromination reactions provides insights into the molecular structure of bromonicotinamide derivatives. For instance, the characterization of diastereoisomeric cyclic adducts through chemical reactivities and spectral results sheds light on the molecular configuration of related compounds (Hirota et al., 1988).

Chemical Reactions and Properties

Research on related bromonicotinamide and nicotinic acid derivatives has highlighted various chemical reactions, including halogen dance reactions for the synthesis of pentasubstituted pyridines. These studies underscore the reactivity of halogenated pyridines and their potential in constructing complex molecular architectures (Wu et al., 2022).

Physical Properties Analysis

The physical properties of Isopropyl 5-bromonicotinamide can be inferred from studies on similar compounds, which often involve detailed spectroscopic characterization and crystal structure analysis. Such studies provide valuable information on the compound's stability, crystallinity, and intermolecular interactions (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of Isopropyl 5-bromonicotinamide, can be understood through research on the synthesis and reactivity of bromonicotinamide derivatives. For example, the synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinate demonstrates the chemical transformations possible within the bromonicotinamide framework (Chen Qi-fan, 2010).

Scientific Research Applications

Organic Chemistry Applications

The reactivity and utility of bromonicotinamide derivatives in synthetic organic chemistry have been demonstrated. For example, the oxidative decarboxylation and deamination of essential amino acids by N-Bromonicotinamide have been studied, showing the compound's potential as an oxidizing agent in organic synthesis (Pushpalatha & Vivekanandan, 2009). Additionally, N-Bromonicotinamide has been employed in the oxidation of benzyl ethers, suggesting its role as a mild and effective oxidant in various organic reactions (Balasubramaniyan, Priya, & Mathiyalagan, 2010).

Bioengineering and Biomedical Applications

Poly(N-isopropyl acrylamide) (pNIPAM) substrates, which are related to the isopropyl group in Isopropyl 5-bromonicotinamide, have been used extensively for bioengineering applications, including the nondestructive release of biological cells and proteins. This highlights the potential of isopropyl-containing compounds in the development of biomedical devices and tissue engineering (Cooperstein & Canavan, 2010).

Pharmacology Applications

Isopropyl unoprostone, a compound containing the isopropyl group, has been investigated for its effects on microcirculation in the human ocular fundus, suggesting the therapeutic potential of isopropyl derivatives in ocular diseases (Makimoto et al., 2002). Another study on isopropyl unoprostone for retinitis pigmentosa has demonstrated the potential of isopropyl-containing drugs in improving retinal sensitivity, indicating a role in neuroprotective therapies (Yamamoto et al., 2012).

Safety And Hazards

For safe handling of Isopropyl 5-bromonicotinamide, it is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . No smoking is allowed when handling this compound .

properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONIYOWDLSXKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415407
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 5-bromonicotinamide

CAS RN

104290-45-1
Record name ISOPROPYL 5-BROMONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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